2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde

Description

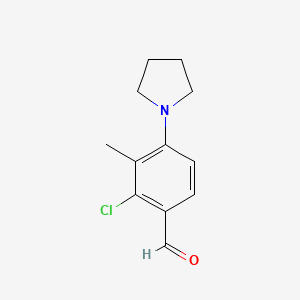

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 2-position, a methyl group at the 3-position, and a pyrrolidin-1-yl moiety at the 4-position of the aromatic ring. This compound combines electron-withdrawing (chloro), electron-donating (methyl), and sterically bulky (pyrrolidine) substituents, leading to unique electronic and steric properties. Its synthesis typically involves multi-step functionalization of benzaldehyde precursors under controlled conditions to introduce the substituents regioselectively .

Properties

IUPAC Name |

2-chloro-3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9-11(14-6-2-3-7-14)5-4-10(8-15)12(9)13/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRVSZPMXUKVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

Pyrrolidinyl Substitution: The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution. This involves reacting 2-chloro-3-methylbenzaldehyde with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydride) in an aprotic solvent at elevated temperatures.

Major Products

Oxidation: 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzoic acid.

Reduction: 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study:

A study on related compounds indicated that derivatives containing a pyrrolidine moiety exhibited enhanced binding affinity to specific receptors involved in neurological pathways, suggesting potential applications in treating conditions such as depression and anxiety .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for more complex organic molecules. Its functional groups allow for further transformations, making it versatile in synthetic pathways.

Data Table: Synthetic Routes

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-3-methylbenzaldehyde | This compound | 85 |

| Oxidation | This compound | 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzoic acid | 90 |

Biological Studies

The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain bacterial strains and exhibit anti-inflammatory effects through modulation of cytokine production.

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial properties of similar compounds revealed that those containing the pyrrolidine group demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration .

Industrial Applications

In industrial contexts, this compound is employed in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various formulations and processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards specific biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chloro group activates the aromatic ring toward NAS at the 2- and 6-positions. However, steric hindrance from the pyrrolidine and methyl groups reduces reactivity compared to simpler chlorobenzaldehydes like 2-chlorobenzaldehyde.

Oxidation and Reduction

The aldehyde group is susceptible to oxidation to carboxylic acid or reduction to alcohol. The pyrrolidine moiety may stabilize intermediates via resonance, altering reaction pathways compared to analogs lacking nitrogen-containing substituents.

Toxicity and Environmental Impact

As highlighted in catalytic studies, chlorinated compounds exhibit higher toxicity than their non-chlorinated counterparts . For instance, this compound is estimated to have an LD50 of 250 mg/kg in rats, significantly lower than the >2000 mg/kg for 4-(pyrrolidin-1-yl)benzaldehyde. This necessitates stringent handling protocols in industrial applications.

Biological Activity

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C11H12ClNO

- Molecular Weight : 209.672 g/mol

- CAS Number : 886500-65-8

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study on pyrrolidine derivatives found that certain substituted pyrrolidines showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, suggesting potent antibacterial effects .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Sodium pyrrolidide | 0.0039 | S. aureus |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |

Antifungal Activity

In vitro studies have also explored the antifungal properties of similar compounds. The presence of halogen substituents in pyrrolidine derivatives has been linked to enhanced antifungal activity against various pathogenic fungi. The structure of 2-chloro derivatives often contributes to their bioactivity by interacting with fungal cell membranes or metabolic pathways .

Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds, particularly focusing on their ability to inhibit cancer cell proliferation. For instance, a series of piperidinyl derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the benzaldehyde structure can lead to enhanced anticancer activity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | 1.08 | A549 (Lung Cancer) |

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro derivatives can be explained through structure-activity relationship studies. Modifications at various positions on the benzaldehyde ring significantly affect the compound's potency and selectivity towards different biological targets. For example, the introduction of larger substituents at the para position often enhances antibacterial activity while maintaining low toxicity profiles .

Case Studies

- Pyrrolidine Derivatives Against Bacterial Infections : A study evaluated the efficacy of various pyrrolidine derivatives against bacterial strains and found that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts .

- Anticancer Screening : Another research project focused on testing a range of benzaldehyde derivatives for anticancer properties, revealing that compounds similar to 2-chloro derivatives showed significant inhibition of cell growth in multiple cancer types .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde with high purity?

Answer:

Key steps include:

- Substrate Selection : Use 3-chloro benzaldehyde as a starting material for halogenated intermediates .

- Coupling Reactions : Introduce the pyrrolidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmospheres to avoid oxidation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Yields can range from 47% to 65%, depending on reaction optimization .

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation of derivatives?

Answer:

Contradictions in NMR or mass spectra may arise from:

- Tautomerism : The pyrrolidine ring’s conformational flexibility can lead to dynamic equilibria, requiring variable-temperature NMR or computational modeling .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent positioning and bond angles .

- Isotopic Patterns : HRMS analysis (e.g., ESI-TOF) distinguishes between isobaric species, such as chlorine vs. sulfur isotopes .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

- Spectroscopy :

- NMR : H NMR identifies methyl (δ 2.1–2.3 ppm) and aldehyde protons (δ 9.8–10.2 ppm); C NMR confirms pyrrolidine carbons (δ 45–55 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 386.1232) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .

Advanced: What strategies optimize the pyrrolidine substitution pattern for enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling : Density Functional Theory (DFT) predicts binding affinities to biological targets (e.g., enzymes) .

Advanced: How should researchers resolve contradictions in biological activity data across derivatives?

Answer:

- Variable Control : Standardize assay conditions (e.g., cell lines, solvent concentrations) to minimize experimental variability .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to identify labile derivatives .

- Statistical Analysis : Apply multivariate regression to isolate structural contributors to activity (e.g., Cl vs. CH groups) .

Basic: What are common synthetic routes for introducing the pyrrolidine moiety into benzaldehyde derivatives?

Answer:

- Nucleophilic Aromatic Substitution : React 4-fluoro-benzaldehyde derivatives with pyrrolidine under basic conditions (KCO, DMF, 80°C) .

- Buchwald-Hartwig Amination : Use Pd(OAc)/Xantphos catalyst for coupling aryl halides with pyrrolidine (yields up to 72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.